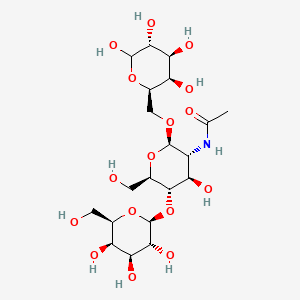
Triethylammonium-N-(triyl)-L-gamma-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylammonium-N-(triyl)-L-gamma-glutamate is a chemical compound that has been studied extensively in scientific research due to its unique properties and potential applications. This compound is a derivative of L-glutamate, a common neurotransmitter in the brain, and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
Triethylammonium-N-(triyl)-L-gamma-glutamate acts as an agonist at certain subtypes of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor and the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Activation of these receptors leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Triethylammonium-N-(triyl)-L-gamma-glutamate are diverse and depend on the specific subtype of glutamate receptor being activated. Activation of NMDA receptors has been shown to play a role in learning and memory, while activation of AMPA receptors is involved in synaptic plasticity and the formation of long-term memories. Additionally, activation of glutamate receptors can have neuroprotective effects, and has been studied as a potential treatment for neurological disorders such as stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Triethylammonium-N-(triyl)-L-gamma-glutamate in lab experiments has several advantages. Its selectivity for certain subtypes of glutamate receptors allows for more precise studies of their function, and its ability to activate these receptors can provide insights into the mechanisms underlying various physiological processes. However, the use of Triethylammonium-N-(triyl)-L-gamma-glutamate also has limitations. Its effects are dependent on the specific subtype of glutamate receptor being activated, and its use may not accurately reflect the effects of endogenous glutamate release in vivo.
Direcciones Futuras
There are several future directions for research on Triethylammonium-N-(triyl)-L-gamma-glutamate. One area of research is the development of more selective compounds that can activate specific subtypes of glutamate receptors with greater precision. Additionally, the potential use of Triethylammonium-N-(triyl)-L-gamma-glutamate in the treatment of neurological disorders such as stroke and traumatic brain injury warrants further investigation. Finally, the role of glutamate receptors in the development and progression of neurological disorders such as Alzheimer's disease and epilepsy is an area of active research, and Triethylammonium-N-(triyl)-L-gamma-glutamate may provide a valuable tool for studying these processes.
Métodos De Síntesis
The synthesis of Triethylammonium-N-(triyl)-L-gamma-glutamate involves the reaction of L-glutamic acid with triethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a peptide bond between the carboxyl group of L-glutamic acid and the amino group of triethylamine, forming Triethylammonium-N-(triyl)-L-gamma-glutamate.
Aplicaciones Científicas De Investigación
Triethylammonium-N-(triyl)-L-gamma-glutamate has been used in scientific research as a tool to study the function of glutamate receptors in the brain. Glutamate receptors are involved in a variety of physiological processes, including learning and memory, and are implicated in a number of neurological disorders such as Alzheimer's disease and epilepsy. Triethylammonium-N-(triyl)-L-gamma-glutamate has been shown to selectively activate certain subtypes of glutamate receptors, allowing researchers to study their function in isolation.
Propiedades
IUPAC Name |
N,N-diethylethanamine;(2S)-2-(tritylamino)pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4.C6H15N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);4-6H2,1-3H3/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNQQNDDPHIEAT-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylammonium-N-(triyl)-L-gamma-glutamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



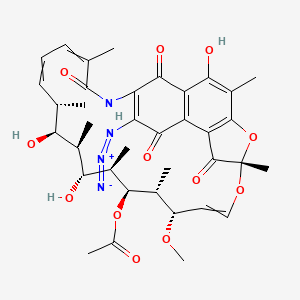
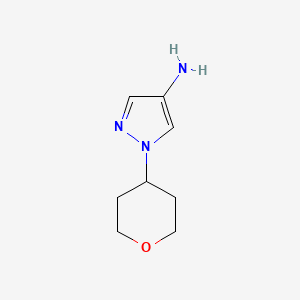
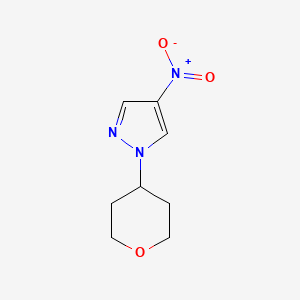


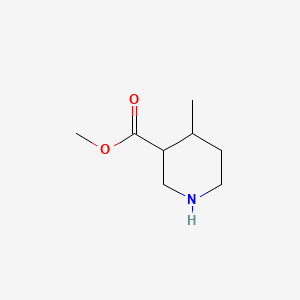
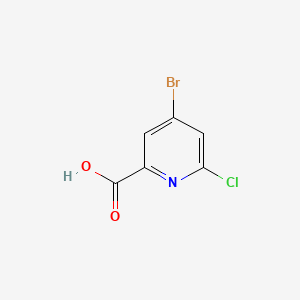

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)

